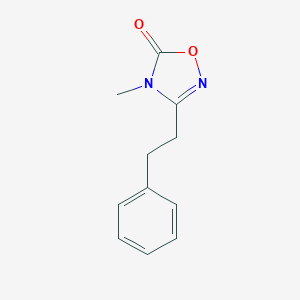
3-(2-Phenylethyl)-4-methylsydnone
Description
3-(2-Phenylethyl)-4-methylsydnone is a sydnone derivative characterized by a phenylethyl substituent at position 3 and a methyl group at position 4 of the sydnone ring. Sydnones are mesoionic compounds with a unique resonance-stabilized structure, making them valuable in medicinal chemistry and materials science.
Properties
CAS No. |
114886-35-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
Synonyms |
3-(2-phenylethyl)-4-methylsydnone PEMS |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key sydnone analogs and their substituents are compared below:
*Molecular weights estimated based on structural analogs.
Reactivity in Electrophilic Substitution
Sydnones undergo electrophilic substitution primarily at position 3. Substituents at position 3 significantly modulate reactivity:
- Electron-donating groups (e.g., methyl in 4-methyl derivatives) increase electron density at position 4, enhancing reactivity toward nitration and halogenation .
- Bulky substituents (e.g., benzyl or phenylethyl) sterically hinder reactions, as seen in reduced yields for 3-benzylsydnone derivatives compared to 3-phenylsydnone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


